molecular formula C19H11F3N4O B2745344 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 861208-18-6

5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No.: B2745344
CAS No.: 861208-18-6
M. Wt: 368.319
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Description

| 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a potent, selective, and ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). The primary research value of this compound lies in its ability to selectively target the CSF1R signaling axis, which is critically involved in the survival, proliferation, and differentiation of macrophages and microglia. This makes it an indispensable pharmacological tool for dissecting the role of these immune cells in disease pathophysiology. In oncology research, it is extensively used to investigate the tumor microenvironment (TME), particularly the function of tumor-associated macrophages (TAMs) that promote tumor growth, angiogenesis, and immunosuppression. By inhibiting CSF1R, this compound depletes TAMs and has shown utility in preclinical models for exploring therapeutic strategies against various cancers. Concurrently, in neuroscience, it is a key compound for studying neuroinflammation by selectively ablating CNS microglia, the resident macrophages of the brain. This application allows researchers to probe the contributions of microglia to neurodegenerative diseases, brain injury, and psychiatric disorders, providing critical insights into CNS innate immunity. Its high selectivity and well-characterized mechanism offer researchers a reliable means to modulate the CSF1R pathway and explore its implications across immunology, oncology, and neurology.

Properties

IUPAC Name

5-oxo-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O/c20-19(21,22)14-5-3-4-12(8-14)11-25-17-13(9-23)10-24-26(17)16-7-2-1-6-15(16)18(25)27/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCTQZSYXEYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(C=NN23)C#N)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.

1. Anti-inflammatory Activity

Research has indicated that pyrazolo[1,5-a]quinazolines, including derivatives similar to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, exhibit significant anti-inflammatory properties. In a study screening various compounds for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells, several derivatives showed promising results with IC50 values below 50 µM .

2. Calcium Channel Modulation

Calcium channel modulation is another area where this compound may exhibit activity. Compounds structurally related to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile have been shown to act as calcium channel blockers in isolated rat tissues. For instance, certain derivatives demonstrated maximum relaxant responses in smooth muscle assays .

The mechanisms through which 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of NF-κB Pathway : The anti-inflammatory effect may be mediated through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammatory responses.
  • Calcium Channel Blockade : The modulation of calcium channels can lead to relaxation of vascular smooth muscle and reduction in blood pressure.

Case Study 1: Anti-inflammatory Screening

A library of pyrazolo[1,5-a]quinazolines was synthesized and screened for anti-inflammatory activity. Among the tested compounds, those closely related to the target compound exhibited significant inhibition of cytokine production in vitro and reduced inflammation in animal models. These findings suggest a potential therapeutic application for inflammatory diseases .

Case Study 2: Cardiovascular Effects

In a cardiovascular study involving isolated rat thoracic arteries, compounds similar to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile were tested for their vasodilatory effects. Results indicated that these compounds effectively decreased arterial tension through calcium channel blockade mechanisms .

Data Tables

Activity IC50 Value (µM) Reference
Anti-inflammatory< 50
Calcium Channel BlockerEmax Response

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a pyrazoloquinazoline core, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds with similar structures to 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile exhibit significant anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and apoptosis.

Case Study:
In a study conducted on breast cancer cell lines, derivatives of pyrazoloquinazoline were found to induce apoptosis and inhibit tumor growth in vitro. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in treating inflammatory diseases.

Case Study:
A study demonstrated that similar compounds reduced inflammation in a murine model of rheumatoid arthritis by decreasing levels of TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Modulation of Enzyme Activity

The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, it could influence the activity of kinases or phosphatases that regulate cell signaling.

Interaction with Receptors

The potential interaction with G-protein-coupled receptors (GPCRs) has been suggested based on similar compounds' profiles. These interactions can lead to downstream effects that alter cellular responses to external stimuli.

Therapeutic Potential

Given its biological activities, 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile holds promise for various therapeutic applications:

  • Cancer Therapy: As an anticancer agent targeting multiple pathways.
  • Anti-inflammatory Drugs: For conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Neurological Disorders: Exploring neuroprotective properties could lead to applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on core heterocycles, substituents, and reported biological activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile Pyrazolo[1,5-a]quinazoline 3-CF₃-benzyl (position 4), 3-CN Inferred: Kinase inhibition (structural analogy) N/A
(S)-5-(methoxymethyl)-7-(1-methylindol-2-yl)-2-CF₃-4,7-dihydropyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-CF₃, 5-methoxymethyl, 7-indolyl Potent IKur inhibitor (antiarrhythmic)
Ethyl 2-(4-oxo-2-CF₃-4,5-dihydropyrazolo[1,5-a]pyrazin-6-yl)acetate Pyrazolo[1,5-a]pyrazine 2-CF₃, 6-ethyl acetate Intermediate in fibrillarin inhibitor synthesis
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine 4-F-benzyl, 2-COOCH₃ Unspecified activity (structural lead)
5-(Furan-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 7-CF₃, 3-CN, 5-furyl Inferred: Antimicrobial (CN group)

Key Observations:

Core Heterocycle Influence: The pyrazolo[1,5-a]quinazoline core in the target compound is distinct from the pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazine cores in analogs. Quinazolines often exhibit enhanced π-π stacking in enzyme binding pockets compared to smaller pyrimidines .

Substituent Effects :

  • The 3-CF₃-benzyl group in the target compound may improve membrane permeability over the 4-fluorobenzyl group in ’s compound, as CF₃ is more lipophilic than F .
  • Nitrile (CN) at position 3 (target compound and ) is a strong electron-withdrawing group, likely enhancing binding to cysteine or serine residues in enzymes, as seen in kinase inhibitors .

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyrimidines with CF₃ groups (e.g., ) show potent ion channel (IKur) inhibition, suggesting the target compound’s CF₃-benzyl substituent could confer similar selectivity .
  • Carboxylate esters () or acetates () are often prodrug forms, whereas nitriles (target compound) are typically pharmacophores themselves .

Q & A

Q. What are the predominant synthetic routes for preparing 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step cyclization strategies. For example, pyrazolo[1,5-a]quinazoline scaffolds are often constructed via [3+2] cycloaddition or nucleophilic substitution reactions. A key intermediate is 5-aminooxazole-4-carbonitrile, which undergoes nitrile-to-tetrazole transformations under specific conditions (e.g., sodium azide and ammonium chloride in DMF at 100°C) . The trifluoromethylbenzyl group is introduced via alkylation or coupling reactions, where solvent polarity (e.g., toluene vs. DMSO) and catalysts (e.g., NaH) critically impact regioselectivity and yield .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups, particularly near the trifluoromethyl moiety (δ 120–125 ppm for CF3 in 19F NMR) .
  • XRD : Single-crystal X-ray diffraction (as in Acta Crystallographica Section E) resolves stereochemical ambiguities, such as the dihedral angle between the pyrazoloquinazoline core and the benzyl substituent .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what are the limitations?

Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can model binding interactions. The trifluoromethyl group’s electronegativity and steric bulk may enhance affinity for hydrophobic pockets . However, limitations include:

  • Force Field Accuracy : Partial charge assignments for the CF3 group may not fully capture its inductive effects.
  • Dynamic Behavior : Docking static structures ignores conformational flexibility, necessitating MD simulations for validation .

Q. How do reaction conditions (e.g., solvent, catalyst) influence competing pathways in the synthesis of pyrazoloquinazoline derivatives?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for benzyl group introduction, while toluene promotes [3+2] cycloaddition via non-polar transition states .
  • Catalytic Systems : Palladium-catalyzed reductive cyclizations (using formic acid as a CO surrogate) improve efficiency but require rigorous exclusion of moisture to avoid side reactions .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping peaks in NMR?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H coupling and 1H-13C connectivity, particularly for diastereotopic protons in the dihydropyrazoline ring .
  • Isotopic Labeling : Introduce 15N or 19F labels to track specific groups (e.g., CF3) and simplify spectral assignments .

Q. What role does the trifluoromethyl group play in modulating physicochemical properties (e.g., solubility, metabolic stability)?

  • Lipophilicity : The CF3 group increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Resistance : Fluorine’s electronegativity blocks oxidative metabolism at the benzyl position, as evidenced by in vitro microsomal assays .

Methodological Guidelines

Q. How to design experiments for optimizing the [3+2] cycloaddition step in pyrazoloquinazoline synthesis?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity to identify optimal conditions via response surface methodology .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile consumption and intermediate formation .

Q. What analytical workflows are recommended for purity assessment and byproduct identification?

  • HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect impurities (e.g., uncyclized intermediates or oxidation products) .
  • TLC vs. UPLC : UPLC with PDA detection offers higher resolution for closely eluting species compared to traditional TLC .

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